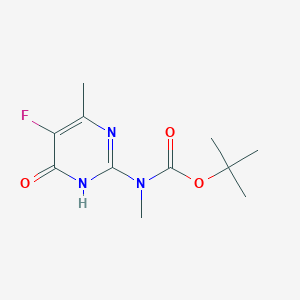![molecular formula C25H20N2O5S2 B11779962 5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide](/img/structure/B11779962.png)
5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide is a complex organic compound with a molecular formula of C25H20N2O5S2 and a molecular weight of 492.57 g/mol . This compound is notable for its unique structure, which includes a thiophene ring, a quinoline sulfonyl group, and a benzamide moiety. It is primarily used in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide involves a multi-step reaction process . The synthetic route includes the following steps:
Step 1: Potassium carbonate and dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)palladium(II) are used in a reaction with CH2Cl2 and water in 1,4-dioxane at 80°C under an inert atmosphere for 4 hours.
Step 2: N-Bromosuccinimide is added in N,N-dimethyl-formamide at 20°C for 2 hours.
Step 3: Lithium hydroxide monohydrate is used in water, methanol, and tetrahydrofuran at 20°C for 4 hours.
Step 4: 1-Ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and DMAP are used in dichloromethane at 20°C for 8 hours.
Step 5: Copper(I) iodide and caesium carbonate are used with dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)palladium(II) in CH2Cl2 and N,N-dimethyl-formamide at 80°C under an inert atmosphere for 3 hours.
Analyse Des Réactions Chimiques
5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline sulfonyl group.
Hydrolysis: The amide bond in the benzamide moiety can be hydrolyzed under acidic or basic conditions.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral drugs, particularly for targeting RNA-dependent RNA polymerase in dengue virus.
Pharmacology: The compound is studied for its potential inhibitory effects on various enzymes and receptors.
Biochemistry: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it inhibits the RNA-dependent RNA polymerase of the dengue virus by binding to an allosteric site, thereby preventing the replication of viral RNA . The compound’s quinoline sulfonyl group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide include:
- 5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-2,4-Dimethoxy-N-[(3-Methoxyphenyl)sulfonyl]benzamide
- 4-[5-[5-(4-Hydroxybut-1-Yn-1-Yl)thiophen-2-Yl]thiophen-2-Yl]but-3-Yn-1-Ol
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of functional groups in this compound contributes to its distinct properties and applications.
Propriétés
Formule moléculaire |
C25H20N2O5S2 |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
5-[5-(3-hydroxyprop-1-ynyl)thiophen-2-yl]-4-methoxy-2-methyl-N-quinolin-8-ylsulfonylbenzamide |
InChI |
InChI=1S/C25H20N2O5S2/c1-16-14-21(32-2)20(22-11-10-18(33-22)8-5-13-28)15-19(16)25(29)27-34(30,31)23-9-3-6-17-7-4-12-26-24(17)23/h3-4,6-7,9-12,14-15,28H,13H2,1-2H3,(H,27,29) |
Clé InChI |
IGHQXATTWZGDIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(=O)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=CC=C(S4)C#CCO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11779885.png)

![2-(2-(Furan-2-yl)-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11779898.png)

![2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11779912.png)

![5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid](/img/structure/B11779928.png)
![6-(4-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779931.png)

![6-(2,4-Dichlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779943.png)


